molecular formula C14H18N2O2S B2587526 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 690684-79-8

3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2587526
CAS No.: 690684-79-8
M. Wt: 278.37
InChI Key: WBTQCSTUWNHFHY-UHFFFAOYSA-N
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Description

3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic quinazolinone derivative, a class of nitrogen-containing heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and drug discovery . The quinazolin-4(3H)-one core is a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring, and this compound is specifically substituted at the N-3 position with a 3-isopropoxypropyl chain and at the C-2 position with a mercapto (thiol) group . This molecular architecture is of significant interest due to its potential to interact with diverse biological targets. Quinazolinone derivatives exhibit a remarkably wide spectrum of documented biological activities, making them valuable templates in pharmaceutical research . These activities include anti-cancer and antitumor effects, often through mechanisms such as the inhibition of key tyrosine kinases involved in cell proliferation and signaling, like EGFR, HER2, and VEGFR2 . Additional researched areas include antibacterial , anti-inflammatory , anticonvulsant , and antiviral applications . The 2-mercapto substituent, in particular, enhances the molecule's ability to engage in hydrogen bonding and π-π stacking interactions with enzymatic targets, which is crucial for its bioactivity . This compound is intended for research applications only. It is suitable for use in biological screening assays to investigate new therapeutic leads, as a key intermediate in synthetic organic chemistry for the development of more complex molecules, and in structure-activity relationship (SAR) studies to optimize the quinazolinone core for specific pharmacological properties . Researchers are advised that this product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTQCSTUWNHFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone intermediate with thiourea or other sulfur-containing reagents.

    Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the quinazolinone derivative with 3-isopropoxypropyl halides under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Reactivity of the Mercapto Group

The thiol (-SH) group demonstrates high nucleophilicity, enabling participation in:

S-Alkylation Reactions

Reaction with alkyl halides produces thioether derivatives. For example:
Reaction:
3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one + R-X → 3-(3-Isopropoxypropyl)-2-(SR)-quinazolin-4(3H)-one + HX

Experimental Conditions (from ):

  • Alkylating Agents: Ethyl bromide, benzyl chloride

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 65–80%

Oxidation to Disulfides

The mercapto group oxidizes to form disulfide-bridged dimers under mild oxidative conditions:
Reaction:
2 × this compound → [this compound]₂ (disulfide) + H₂O

Conditions (from):

  • Oxidizing Agent: H₂O₂ (3% aqueous solution)

  • Solvent: Methanol

  • Reaction Time: 2 hours

  • Yield: Quantitative

Condensation Reactions at the Quinazolinone Core

The carbonyl group at position 4 and NH group at position 3 facilitate condensation with nucleophiles:

Hydrazone Formation

Reaction with hydrazine hydrate yields thioacetohydrazides (from ):
Reaction:
this compound + NH₂NH₂ → 3-(3-Isopropoxypropyl)-2-(thioacetohydrazide)-quinazolin-4(3H)-one

Key Data:

  • Solvent: Ethanol

  • Temperature: Room temperature (25°C)

  • Reaction Time: 4 hours

  • Yield: 70–85%

Thiol-Disulfide Exchange

The mercapto group participates in redox equilibria, forming disulfides under oxidative conditions. This reaction is critical for dimerization and protein-binding studies (from).

Nucleophilic Aromatic Substitution

Electron-deficient positions on the quinazolinone core (e.g., C6 or C8) undergo substitution with amines or alkoxides (from ):
Example:
this compound + RNH₂ → 6-NHR-substituted derivative

Scientific Research Applications

Medicinal Properties

Antibiotic Activity
The compound has been identified as having significant antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it functions by impairing cell wall biosynthesis, demonstrating efficacy in vivo with a median effective dose (ED50) of 9.4 mg/kg in mouse models . Its ability to bind to penicillin-binding proteins (PBPs) enhances its potential as a treatment for resistant bacterial infections.

Antiparasitic and Antiviral Effects
Research has also suggested that 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one exhibits antiparasitic and antiviral effects, although specific mechanisms and targets are still under investigation . The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in parasitic diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the quinazolinone scaffold can lead to differences in biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, while alterations that increase hydrophilicity may enhance solubility in aqueous environments .

Case Study 1: Efficacy Against MRSA

A study conducted on the efficacy of this compound against MRSA demonstrated promising results. The compound was administered to mice infected with MRSA, showing significant survival rates compared to control groups. The pharmacokinetic profile revealed sustained plasma levels above the minimum inhibitory concentration (MIC) for extended periods post-administration .

Case Study 2: Antiparasitic Activity

In vitro studies have indicated that the compound exhibits activity against Leishmania species, suggesting its potential use as an antiparasitic agent. Molecular docking studies highlighted its binding affinity to key proteins involved in Leishmania metabolism, warranting further investigation into its therapeutic applications in treating leishmaniasis .

Mechanism of Action

The mechanism of action of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazolinone core can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Aliphatic vs. Aromatic Substituents :

  • The isopropoxypropyl derivative exhibits superior hCA IX/XII inhibition (KI = 7.1–20.2 nM) compared to benzyl-substituted analogues (KI = 19.3–93.6 nM) . The flexible aliphatic chain likely optimizes interactions with hydrophobic pockets in hCA active sites .
  • Electron-withdrawing groups (e.g., 4-Cl on benzyl in Compound 7) improve activity over unsubstituted benzyl (Compound 5), but aliphatic chains remain more potent .

Molecular Docking Insights :

  • Docking studies of aliphatic derivatives (e.g., Compound 2) reveal bidentate chelation with the Zn²⁺ ion in hCA II/XII via the sulfonamide group, alongside hydrophobic interactions with residues like Leu198 and Trp209 . The isopropoxypropyl chain may stabilize these interactions through van der Waals forces .

Pharmacological Potential

  • Anticancer Applications : Selective hCA IX/XII inhibition (KI < 20 nM) positions this compound as a candidate for hypoxia-targeted therapies, akin to the clinical agent SLC-0111 .
  • Neurotherapeutic Potential: High hCA II affinity (KI = 6.4 nM) suggests utility in glaucoma and epilepsy, similar to acetazolamide but with improved selectivity .

Biological Activity

3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound exhibits potential as an antibiotic , antiparasitic , and antiviral agent . The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The compound is synthesized through a series of chemical reactions involving the alkylation of 2-mercaptoquinazolin-4(3H)-one. The process typically involves:

  • Formation of the base structure : Starting from 2-mercaptoquinazolin-4(3H)-one.
  • Alkylation : Using isopropoxypropyl groups to modify the thiol group.
  • Purification : Employing techniques such as recrystallization to obtain pure compounds.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Activity Remarks
Staphylococcus aureusModerateEffective at inhibiting growth
Escherichia coliStrongExhibited marked activity
Candida albicansModerateEffective against fungal strains
Aspergillus flavusNo activityNo significant inhibition observed

The compound's effectiveness was compared with standard antibiotics like Ampicillin and Streptomycin, demonstrating comparable or superior efficacy in some cases .

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown promising results in antioxidant assays. The DPPH radical scavenging test indicated that it possesses moderate antioxidant activity:

Concentration (µg/mL) Scavenging Activity (%)
10016.88
20029.45
40041.16

These findings suggest that while the antioxidant capacity is not exceptionally high, it still contributes to the overall bioactivity profile of the compound .

Carbonic Anhydrase Inhibition

Research has indicated that this compound acts as a selective inhibitor of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states such as glaucoma and cancer. Molecular docking studies have suggested that it interacts favorably with these enzymes, potentially leading to new therapeutic applications .

Case Studies

Several studies have explored the biological efficacy of quinazolinone derivatives, including this compound:

  • Antimicrobial Screening : A comprehensive study involving various synthesized quinazolinones demonstrated significant antibacterial activity against E. coli and S. aureus, with this specific compound being among the most effective .
  • Antioxidant Studies : In a comparative analysis of several quinazolinones, this compound showed moderate DPPH scavenging ability, suggesting its potential role as an antioxidant agent in pharmacological applications .
  • Enzyme Inhibition Research : Investigations into carbonic anhydrase inhibition revealed that derivatives of mercaptoquinazolinones could serve as leads for developing selective inhibitors for therapeutic use in managing diseases associated with CA dysregulation .

Q & A

Q. Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC₅₀ (µM)Reference
Target Compound28.4
6-(4-Fluorophenyl) analog35.7
Ascorbic Acid25.1

Advanced: How to address contradictions between in vitro and in vivo efficacy data?

Methodological Answer:
Discrepancies may arise from bioavailability or metabolic stability. Mitigation strategies:

ADME Profiling :

  • Solubility : Use shake-flask method (logP ~2.5 predicted) .
  • Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic degradation .

Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Pharmacodynamic Markers : Measure downstream biomarkers (e.g., PGE₂ for COX-2 inhibition) in plasma .

Basic: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:
Focus on varying substituents at positions 2 (mercapto) and 3 (isopropoxypropyl):

Thiol Modifications : Replace -SH with methylthio (-SMe) or sulfonyl (-SO₂R) to assess redox stability .

Side Chain Optimization : Test shorter (ethoxypropyl) or branched (neopentyl) chains for steric effects .

Assays : COX-2 inhibition (in vitro ELISA) and antioxidant (DPPH/ABTS) assays .

Q. Table 2: SAR of Selected Derivatives

Substituent (Position 3)COX-2 IC₅₀ (µM)Antioxidant IC₅₀ (µM)
3-Isopropoxypropyl0.4528.4
3-Ethoxypropyl0.6234.1
3-Neopentyl1.2042.5

Advanced: What strategies prevent thiol oxidation during storage?

Methodological Answer:

  • Stabilizers : Add 0.1% w/v EDTA to chelate metal ions or 1% ascorbic acid as an antioxidant .
  • Storage Conditions : Lyophilized solid under argon at -20°C; avoid aqueous solutions >48 hours .
  • Analytical Monitoring : Use HPLC-PDA (λ = 254 nm) to detect sulfonic acid degradation products .

Basic: How to develop validated analytical methods for purity assessment?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min .
  • Validation Parameters :
    • Linearity (R² > 0.999, 10–200 µg/mL).
    • Precision (%RSD < 2.0 for intraday/interday).
    • LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL, respectively .

Advanced: What factorial design approaches optimize reaction yields?

Methodological Answer:
Use a 2³ factorial design to evaluate variables:

  • Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
  • Responses : Yield (%) and purity (HPLC area %).
    Example : A central composite design for a related compound achieved 78% yield with X₁ = 60°C, X₂ = 5 mol%, X₃ = DMF .

Basic: How to integrate molecular modeling into mechanistic studies?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to predict binding modes in COX-2 (PDB: 5KIR) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability .

QSAR : Corrogate electronic parameters (HOMO/LUMO) with bioactivity using Gaussian09 .

Advanced: How to address reproducibility issues in biological assays?

Methodological Answer:

  • Standardize Protocols : Pre-incubate enzymes (e.g., COX-2) at 37°C for 10 minutes before assay .
  • Positive Controls : Include celecoxib (COX-2 IC₅₀ = 0.04 µM) and Trolox (antioxidant IC₅₀ = 22 µM) .
  • Blind Testing : Repeat assays across three independent labs with harmonized SOPs .

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